8-{[benzyl(methyl)amino]methyl}-7-butyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Overview
Description
8-{[benzyl(methyl)amino]methyl}-7-butyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic compound with the molecular formula C18H23N5O2. It is known for its unique structure, which includes a purine core substituted with various functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[benzyl(methyl)amino]methyl}-7-butyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps. One common method starts with the reaction of benzyl chloride with methylamine to form benzyl(methyl)amine. This intermediate is then reacted with 7-butyl-1,3-dimethylxanthine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
8-{[benzyl(methyl)amino]methyl}-7-butyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
8-{[benzyl(methyl)amino]methyl}-7-butyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and enzyme activity.
Medicine: Explored for its potential therapeutic effects, including its role as a nootropic agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-{[benzyl(methyl)amino]methyl}-7-butyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It is believed to modulate neurotransmitter activity in the brain, particularly acetylcholine and dopamine. This modulation can enhance cognitive functions such as memory and learning .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[2-[benzyl(methyl)amino]ethyl]benzoate: Another compound with a similar structure but different functional groups.
8-[(Benzyl(methyl)amino)methyl]-1,3-dimethyl-7-propylxanthine: Shares the purine core but has different substituents.
Uniqueness
8-{[benzyl(methyl)amino]methyl}-7-butyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to modulate neurotransmitter activity sets it apart from other similar compounds .
Properties
IUPAC Name |
8-[[benzyl(methyl)amino]methyl]-7-butyl-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2/c1-5-6-12-25-16(14-22(2)13-15-10-8-7-9-11-15)21-18-17(25)19(26)24(4)20(27)23(18)3/h7-11H,5-6,12-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSWBMDCGPCPGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN(C)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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